Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative with the molecular formula C₁₄H₁₃BrO₅ and a molecular weight of 341.16 g/mol . Its structure features a benzofuran core substituted with a bromine atom at position C6, a methyl group at C2, a propanoyloxy group at C5, and a methyl ester at C3 (Figure 1). This compound is synthesized via halogenation and acylation reactions starting from 5-hydroxybenzofuran precursors, as described in halogenation protocols for analogous derivatives .
Benzofuran derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The propanoyloxy group in this compound introduces both steric bulk and lipophilicity, which may influence its pharmacokinetic behavior and target interactions.
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO5/c1-4-12(16)20-11-5-8-10(6-9(11)15)19-7(2)13(8)14(17)18-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMPCHOKDRHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the bromination of a benzofuran precursor, followed by esterification and acylation reactions to introduce the methyl, propanoyloxy, and carboxylate groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzofuran Derivatives
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the 3-nitrobenzoyloxy derivative enhances electrophilicity, whereas the propanoyloxy group offers moderate electron withdrawal.
Physicochemical Properties
Table 3: Physicochemical Data
*XLogP3: Calculated partition coefficient (lipophilicity).
†Estimated based on analogous compounds.
- Lipophilicity: The phenylprop-enoxy derivative exhibits higher lipophilicity (XLogP3 = 5.4), favoring membrane permeability, whereas the cyanomethoxy group reduces logP due to its polar nitrile group.
Biological Activity
Methyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Synthesis
The synthesis of this compound typically involves the bromination of a benzofuran derivative followed by esterification. The general synthetic route includes:
- Bromination : The starting material, 5-methoxy-2-methylbenzofuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
- Esterification : The brominated compound is then treated with propanoic acid in the presence of a strong acid catalyst to yield the desired ester.
This compound can be classified under the benzofuran derivatives, which are known for their diverse biological activities.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways associated with disease processes.
Research Findings
Several studies have investigated the biological activity of related compounds within the benzofuran class, providing insights into the potential effects of this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties revealed that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
